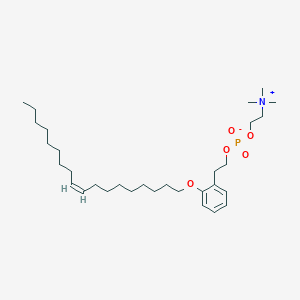

2-Oleoxyphenethyl phosphocholin

Description

2-Oleoxyphenethyl phosphocholin (CAS: 2170888-41-0) is a synthetic phospholipid derivative and a p38 mitogen-activated protein kinase (MAPK) inhibitor with demonstrated anticancer activity. Structurally, it consists of a phenethyl backbone linked to a phosphocholine head group and an oleoyl (C18:1) fatty acid chain. This compound is hypothesized to exert its antitumor effects by binding to the lipid-binding pocket of p38 MAPK, thereby disrupting downstream signaling pathways critical for tumor proliferation and survival . Its molecular formula is inferred as C₃₁H₅₆NO₅P (molecular weight ~553.75 g/mol), based on structural analogs like 2-stearoxyphenethyl phosphocholin (C₃₁H₅₈NO₅P, MW 555.77 g/mol) .

Propriétés

Formule moléculaire |

C31H56NO5P |

|---|---|

Poids moléculaire |

553.8 g/mol |

Nom IUPAC |

2-[2-[(Z)-octadec-9-enoxy]phenyl]ethyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C31H56NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-35-31-24-21-20-23-30(31)25-28-36-38(33,34)37-29-26-32(2,3)4/h12-13,20-21,23-24H,5-11,14-19,22,25-29H2,1-4H3/b13-12- |

Clé InChI |

GHTAHTIDMIINIL-SEYXRHQNSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C |

SMILES canonique |

CCCCCCCCC=CCCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2-Oleoxyphenethyl phosphocholin involves several steps. One common method includes the preparation of optically pure precursors such as sn-glycero-3-phosphocholine from lipid sources like egg yolk. These precursors undergo acylation of hydroxyl groups involving an acid to yield the corresponding phospholipid . Industrial production methods often involve ultrasound-assisted base-catalyzed esterification, which provides a high yield of the desired phospholipid .

Analyse Des Réactions Chimiques

2-Oleoxyphenethyl phosphocholin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids for acylation and bases for esterification. The major products formed from these reactions are phospholipids with modified lipid-binding properties .

Applications De Recherche Scientifique

2-Oleoxyphenethyl phosphocholin has numerous scientific research applications. In chemistry, it is used to study the inhibition of p38 MAPK, a pathway involved in inflammation and cancer. In biology, it helps in understanding lipid modulation and its effects on cellular processes. In medicine, it is explored for its anticancer properties and potential therapeutic applications. Industrially, it is used in the production of lipid-modulating agents and other phospholipids .

Mécanisme D'action

The mechanism of action of 2-Oleoxyphenethyl phosphocholin involves its binding to the p38 MAPK lipid-binding pocket. This binding inhibits the activity of p38 MAPK, a kinase involved in cellular responses to stress and inflammation. By inhibiting this pathway, the compound exerts its anticancer and lipid-modulating effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Oleoxyphenethyl phosphocholin with key structural and functional analogues:

*Inferred from structural similarity to 2-stearoxyphenethyl phosphocholin.

Mechanistic Differences

- 2-Oleoxyphenethyl vs. 2-Stearoxyphenethyl Phosphocholin: Both compounds inhibit p38 MAPK via lipid-binding pocket interaction, but their acyl chains confer distinct physicochemical properties. However, saturated chains (e.g., stearoyl) often exhibit greater metabolic stability, which could influence pharmacokinetics . Lipid-Regulating Activity: The unsaturated oleoyl chain may facilitate interactions with lipid-metabolizing enzymes (e.g., phospholipase A2), amplifying lipid-modulatory effects compared to stearoyl .

- Comparison with ATP-Competitive Inhibitors (e.g., SD-169): SD-169 is an ATP-competitive p38α inhibitor (IC₅₀ = 3.2 nM) , whereas this compound targets the lipid-binding pocket. ATP-competitive inhibitors often face selectivity issues due to kinase structural homology, while lipid-pocket binders may offer novel mechanisms to circumvent resistance .

Pharmacological Profiles

- Lipid Modulation: The phosphocholine moiety in 2-Oleoxyphenethyl may synergize with its lipid-binding activity to regulate cellular phospholipid metabolism, a feature absent in non-lipidic inhibitors like SD-169 .

Research Implications and Limitations

- Advantages of this compound: Dual anticancer and lipid-regulating mechanisms. Potential for enhanced tissue penetration due to unsaturated acyl chain.

- Limitations: No comparative in vivo data on efficacy versus 2-Stearoxyphenethyl or SD-167. Lack of detailed pharmacokinetic/toxicological profiles in public literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.